4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRALCNIBYRLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646892 | |
| Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-42-0 | |
| Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Nitro 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Derivatives
Direct Synthesis Strategies for Pyrrolo[2,3-b]pyridine Ring Systems
The synthesis of the pyrrolo[2,3-b]pyridine ring system is approached through various strategic disconnections of the target molecule, leading to a number of distinct synthetic routes. These strategies often involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or, less commonly, the construction of the pyridine ring onto a pyrrole precursor. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Cyclization Reactions from Precursors (e.g., 4-chloro-3-ethynyl-5-nitropyridin-2-amine)
A direct and powerful method for forming the pyrrolo[2,3-b]pyridine core involves the intramolecular cyclization of suitably functionalized pyridine precursors. A prime example is the cyclization of a 2-amino-3-ethynylpyridine derivative. For a compound like 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine, a logical precursor is a molecule such as 4-chloro-3-ethynyl-5-nitropyridin-2-amine.
The synthesis of such precursors often begins with a substituted aminopyridine, which undergoes nitration and halogenation. For instance, 2-chloro-4-aminopyridine can be nitrated to produce a mixture of 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine. google.com The introduction of the ethynyl (B1212043) group at the 3-position can be achieved via Sonogashira coupling of a halogenated pyridine (e.g., a 3-iodo or 3-bromopyridine (B30812) derivative) with a terminal alkyne. nbuv.gov.ua Once the 2-amino-3-ethynylpyridine precursor is assembled, the pyrrole ring is typically formed through an intramolecular cyclization reaction. This annulation can be promoted by heat or catalysis, leading to the formation of the desired 7-azaindole (B17877) scaffold. The specific conditions for cyclization depend on the substituents present on the pyridine ring.
Modified Madelung Synthesis Approaches for Pyrrolopyridines
The Madelung synthesis, a classic method for preparing indoles via the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines, has been adapted for the synthesis of azaindoles. rsc.orgwikipedia.org The original conditions are often harsh, requiring temperatures between 200–400 °C and strong bases like sodium or potassium alkoxides. wikipedia.org These conditions can limit the reaction's applicability, especially for substrates with sensitive functional groups.
To overcome these limitations, several modified Madelung approaches have been developed. These modifications often involve the use of directed ortho-metalation or the introduction of electron-withdrawing groups to facilitate the initial deprotonation step under milder conditions. acs.orgresearchgate.net For instance, the use of organolithium reagents to perform lithiation on N-(2-alkylphenyl)alkanamides allows the reaction to proceed at lower temperatures. acs.org This approach has been successfully applied to the synthesis of various azaindoles, making it a more versatile tool for constructing the pyrrolopyridine skeleton.
Table 1: Comparison of Madelung Synthesis Conditions
| Method | Base | Temperature | Key Feature |
|---|---|---|---|
| Classical Madelung | Sodium Ethoxide | 310°C | High-temperature cyclization of acyl-amino picolines. |
| Houlihan Modification | n-Butyllithium / t-Butyllithium | -78°C to Room Temp | Low-temperature directed lithiation. acs.org |
| Smith Modification | Organolithium Reagents | Not specified | Condensation with esters or carboxylic acids. wikipedia.org |
Fischer Indole (B1671886) Cyclization Adaptations for Azaindoles
The Fischer indole synthesis is one of the most well-known methods for forming indole rings, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.org Adapting this reaction to produce azaindoles (the "aza-Fischer" reaction) has been challenging. acs.org The primary difficulty stems from the electron-deficient nature of the pyridine ring in the pyridylhydrazine precursor, which hinders the key mdpi.commdpi.com-sigmatropic rearrangement step. acs.orgnih.gov
Despite these challenges, studies have shown that the Fischer azaindolization can be effective, particularly when the starting pyridylhydrazine contains electron-donating groups (EDGs) such as methoxy (B1213986) (OMe) or methylsulfanyl (SMe). acs.orgacs.orgthieme-connect.com These groups increase the electron density of the pyridine ring, facilitating the cyclization. The reaction can be catalyzed by Brønsted acids like H₂SO₄ or Lewis acids. wikipedia.orgacs.org This method has proven efficient for the synthesis of certain 4- and 6-azaindoles. acs.orgthieme-connect.com
Table 2: Yields of Fischer Azaindole Synthesis with EDGs
| Hydrazine Precursor | Carbonyl Component | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Methoxypyrid-3-ylhydrazine | Valeraldehyde | 5-Methoxy-6-azaindole | Not specified | acs.org |
| 2-Chloro-5-nitropyridine derivative | Valeraldehyde | 5-Methylsulfanyl-4-azaindole | 57% | acs.org |
Larock and Hegedus-Mori-Heck Synthesis for Substituted Azaindoles
Modern organometallic chemistry offers powerful tools for heterocycle synthesis, with palladium-catalyzed reactions being particularly prominent. The Larock indole synthesis, or Larock heteroannulation, involves the reaction of an ortho-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst to form an indole. wikipedia.org This method is highly versatile and has been successfully applied to the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles, typically starting from an amino-ortho-iodopyridine. nih.govbaranlab.org The reaction allows for the introduction of various substituents at the C2 and C3 positions of the azaindole core. nih.gov
Another significant palladium-catalyzed method is the Hegedus-Mori-Heck reaction, an intramolecular Heck reaction. This approach has been used to prepare azaindoles from imines/enamines under microwave conditions, demonstrating good yields and compatibility with various functional groups. nih.gov These metal-catalyzed cross-coupling reactions are crucial for synthesizing complex and highly functionalized pyrrolopyridine derivatives. nih.govnih.gov
Cyclo Condensation Reactions for Pyrrolo[2,3-b]pyridine Derivatives
Cyclocondensation reactions provide an effective route to the pyrrolo[2,3-b]pyridine scaffold. This strategy often involves a two-component reaction where the pyrrole and pyridine rings are fused in a single synthetic operation. A common approach is the reaction of a 2-amino-1H-pyrrole-3-carbonitrile derivative with a compound containing active methylene (B1212753) groups, such as acetylacetone, ethyl cyanoacetate, or malononitrile (B47326). ajol.inforesearchgate.net
These reactions are typically carried out in an acidic medium, for example, acetic acid with a catalytic amount of hydrochloric acid, and often require reflux conditions. ajol.inforesearchgate.net This methodology has been used to establish a variety of substituted 1H-pyrrolo[2,3-b]pyridine derivatives. ajol.info Another example involves the reaction of 2-amino-1H-pyrrole-3-carbonitrile precursors with 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638) to afford highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields. juniperpublishers.com
Multicomponent Reaction Approaches (e.g., Ugi-Zhu for related scaffolds)
Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing portions of all reactants, are highly efficient tools for building molecular complexity. nih.govresearchgate.net While not a direct synthesis of this compound, the Ugi-Zhu three-component reaction (UZ-3CR) is a notable MCR for constructing related heterocyclic scaffolds like pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov
Functional Group Introduction and Transformation Protocols
The introduction and subsequent transformation of functional groups on the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold are pivotal for the synthesis of this compound and its derivatives. These processes often involve regioselective reactions to ensure the correct placement of substituents, which is critical for the biological activity and properties of the final compounds.
Regioselective Nitration Strategies for Pyrrolopyridines
The nitration of 1H-pyrrolo[2,3-b]pyridines predominantly occurs at the 3-position due to the electronic properties of the bicyclic system. rsc.orgrsc.org However, achieving regioselectivity, particularly for nitration at the 4-position of the pyridine ring, requires specific strategies and careful control of reaction conditions.
The choice of nitrating agent and reaction temperature are critical factors in controlling the outcome of the nitration of pyrrolopyridines. A common method for the nitration of 7-azaindole derivatives involves the use of a mixture of nitric acid and sulfuric acid. atlanchimpharma.com For instance, the nitration of 4-chloro-7-azaindole (B22810) to yield 4-chloro-3-nitro-7-azaindole is achieved using a combination of 65% nitric acid and 98% sulfuric acid. atlanchimpharma.com
Low temperatures are often employed to control the reaction's exothermicity and prevent over-nitration or side reactions. In the synthesis of 5-nitro-7-azaindole, a related isomer, nitration of 7-azaindoline is performed at -5 °C using fuming nitric acid and concentrated sulfuric acid. acs.org The temperature can significantly influence the selectivity and yield of the desired product.
The selection of reagents can also dictate the position of nitration. While acidic conditions are common, alternative nitrating agents under different conditions can be explored to achieve different regioselectivities. For example, the use of iron(III) nitrate (B79036) has been reported for the site-selective C-H nitration of 2H-indazoles at the C7 position. researchgate.netrsc.org This suggests that metal-based nitrating systems could offer alternative pathways for the nitration of pyrrolopyridines.
Table 1: Reaction Conditions for Nitration of Pyrrolopyridine Derivatives
| Starting Material | Reagents | Temperature | Product | Yield | Reference |
| 4-Chloro-7-azaindole | 65% HNO₃, 98% H₂SO₄ | Not specified | 4-Chloro-3-nitro-7-azaindole | 83% | atlanchimpharma.com |
| 7-Azaindoline | Fuming HNO₃, conc. H₂SO₄ | -5 °C | 1-Nitro-7-azaindoline / 5-Nitro-7-azaindoline | Not specified | acs.org |
| 2H-Indazoles | Iron(III) nitrate | Not specified | 7-Nitroindazoles | Good | researchgate.netrsc.org |
Substituents already present on the pyrrolopyridine ring system play a crucial role in directing incoming electrophiles, such as the nitronium ion (NO₂⁺). Electron-donating groups (EDGs) activate the ring towards electrophilic substitution and are typically ortho-, para-directing. wikipedia.orgaakash.ac.inpressbooks.pub Conversely, electron-withdrawing groups (EWGs) deactivate the ring and are generally meta-directing. wikipedia.orgaakash.ac.in
In the context of 1H-pyrrolo[2,3-b]pyridine, the pyrrole ring is electron-rich and thus directs electrophiles primarily to the 3-position. rsc.orgrsc.org To achieve substitution at the pyridine ring, particularly at the 4-position, the influence of existing substituents must be carefully considered. For instance, a halogen atom, while being a deactivating group, is an ortho-, para-director. libretexts.org Therefore, a substituent at the 5-position could potentially direct nitration to the 4-position.
The presence of a nitro group, a strong deactivating and meta-directing group, will significantly influence subsequent substitutions. aakash.ac.in For example, the nitration of nitrobenzene (B124822) predominantly yields m-dinitrobenzene. aakash.ac.in Similarly, the introduction of a nitro group onto the pyrrolopyridine skeleton will deactivate the ring system towards further electrophilic attack.
A significant challenge in the nitration of pyrrolopyridines is achieving the desired regioselectivity and preventing over-nitration. rsc.org The electron-rich nature of the pyrrole ring makes the 3-position highly susceptible to electrophilic attack, often leading to the 3-nitro derivative as the major product. rsc.org
Over-nitration, the introduction of more than one nitro group, is another common issue, especially under harsh reaction conditions such as high temperatures or strong acid concentrations. researchgate.netfrontiersin.org This can lead to a mixture of products that are difficult to separate, thereby reducing the yield of the desired compound. frontiersin.org
To overcome these challenges, protective group strategies are sometimes employed. Protecting the highly reactive pyrrole nitrogen can modulate the electronic properties of the ring system and influence the position of nitration. The choice of protecting group and the conditions for its introduction and removal are critical for the success of this approach. nih.gov
Halogenation Reactions (Bromination, Iodination, Chlorination)
Halogenation of the 1H-pyrrolo[2,3-b]pyridine nucleus is a key functionalization step, providing a handle for subsequent cross-coupling reactions to introduce further diversity. nih.govnih.gov Like nitration, electrophilic halogenation (bromination and iodination) of the parent 1H-pyrrolo[2,3-b]pyridine occurs predominantly at the 3-position. rsc.orgrsc.org
Methods to achieve halogenation at other positions often require more specific strategies. For example, to synthesize 5-bromo-4-chloro-7-azaindole, a multi-step sequence was developed involving protection of the pyrrole nitrogen, followed by deprotonation at the C6-position and subsequent trapping with a bromine source. atlanchimpharma.com
Iodination can be achieved using various reagents. For the preparation of 3-iodo-5-nitro-pyridin-2-amine, a precursor for some azaindole syntheses, potassium periodate (B1199274) and potassium iodide in sulfuric acid are used. acs.org For the direct iodination of the pyrrolopyridine ring, N-iodosuccinimide (NIS) is a common reagent. chemrxiv.org
Chlorination can be more challenging. In the synthesis of 4-chloro-7-azaindole, the starting material is often a pre-chlorinated pyridine derivative which is then used to construct the pyrrole ring. atlanchimpharma.com
Table 2: Halogenation Reactions on Pyrrolopyridine and Related Systems
| Reaction Type | Starting Material | Reagents | Product | Reference |
| Bromination | 4-Chloro-1-(triisopropylsilyl)-7-azaindole | sec-BuLi, CBr₄ | 5-Bromo-4-chloro-1-(triisopropylsilyl)-7-azaindole | atlanchimpharma.com |
| Iodination | 5-Nitropyridin-2-amine | KIO₃, KI, H₂SO₄ | 3-Iodo-5-nitro-pyridin-2-amine | acs.org |
| Iodination | Zincke imine derived from 2-phenylpyridine | NIS | 3-Iodo-2-phenylpyridine | chemrxiv.org |
| Chlorination | 7-Azaindole | Not specified (multi-step) | 4-Chloro-7-azaindole | atlanchimpharma.com |
Reduction of Nitro Groups to Amine Functionalities
The final step in the synthesis of the target compound, this compound, involves the selective reduction of a nitro group to an amine. A variety of reducing agents are available for this transformation, and the choice depends on the presence of other functional groups in the molecule. wikipedia.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com However, care must be taken as these conditions can also reduce other functional groups, such as halogens. commonorganicchemistry.com
Metal-based Reductions: Reagents like iron (Fe) in acidic media, tin(II) chloride (SnCl₂), or zinc (Zn) in acidic conditions are effective for reducing nitro groups to amines and often offer better chemoselectivity in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com
Other Reagents: Sodium sulfide (B99878) (Na₂S) can be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is generally not suitable for the reduction of aromatic nitro compounds to amines as it can lead to the formation of azo compounds. wikipedia.orgcommonorganicchemistry.com
The selective reduction of one nitro group in a dinitro compound can be challenging. The reactivity of the nitro groups can be influenced by their electronic environment. The introduction of an electron-donating amino group after the first reduction may hinder the reduction of the second nitro group. nih.gov
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Advantages | Potential Drawbacks | Reference |
| H₂/Pd/C | Catalytic hydrogenation | Often high yielding | Can reduce other functional groups (e.g., halogens) | commonorganicchemistry.com |
| Raney Nickel | Catalytic hydrogenation | Useful when dehalogenation is a concern | --- | commonorganicchemistry.com |
| Fe/Acid | Acidic conditions (e.g., AcOH) | Mild, good for presence of other reducible groups | --- | commonorganicchemistry.com |
| SnCl₂ | Mild conditions | Good for presence of other reducible groups | --- | commonorganicchemistry.com |
| Zn/Acid | Acidic conditions (e.g., AcOH) | Mild, good for presence of other reducible groups | --- | commonorganicchemistry.com |
| Na₂S | --- | Can be selective for one nitro group in a dinitro compound | Generally does not reduce aliphatic nitro groups | commonorganicchemistry.com |
Amination Reactions (e.g., Palladium-Catalyzed Amination)
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful tool for forming carbon-nitrogen bonds. This method is instrumental in synthesizing various amino-substituted pyrrolopyridine derivatives. For instance, the amination of a 2-iodo-4-chloropyrrolopyridine intermediate with a secondary amine at the C-4 position is a key step in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.govresearchgate.netbohrium.com This reaction typically requires a palladium catalyst and a suitable ligand to proceed efficiently. nih.gov
In some synthetic routes, the order of amination and other cross-coupling reactions is crucial. For example, attempts to perform a palladium-catalyzed amination on a 2-iodo derivative were unsuccessful, leading instead to reduction at the C-2 position. nih.gov This highlights the importance of strategic planning in the synthesis of complex molecules, often necessitating the introduction of the amino group prior to other modifications. nih.gov The choice of solvent and reaction conditions can also significantly impact the outcome of amination reactions. While organic solvents are common, studies have shown that amination of related chloro-pyrrolopyrimidines can be effectively carried out in water under acidic conditions, offering a more environmentally friendly alternative. nih.gov
Mannich Reaction for Functionalization
The Mannich reaction is another valuable method for functionalizing the 1H-pyrrolo[2,3-b]pyridine nucleus, predominantly at the 3-position. rsc.org This reaction involves the aminoalkylation of an acidic proton located on the pyrrole ring. The reaction of 1H-pyrrolo[2,3-b]pyridines with Mannich bases introduces an aminomethyl group, providing a handle for further synthetic transformations. rsc.org This method allows for the introduction of a variety of substituents, expanding the diversity of accessible derivatives.
Advanced Coupling Reactions for Substituent Introduction
Cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. The Suzuki and Kumada reactions are particularly important for introducing aryl and other substituents onto the this compound framework.
Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This reaction is extensively used in the synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridine. A key strategy involves a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.govresearchgate.netbohrium.com This allows for the introduction of various aryl groups at this position.
The choice of catalyst and reaction conditions is critical for the success of the Suzuki coupling. For example, Pd(dppf)2Cl2 has been used as a catalyst in a solvent system of ethanol (B145695) and water. nih.gov The reaction conditions can be tailored to favor mono-arylation at specific positions. nih.gov The Suzuki coupling can be combined with other reactions, such as the Buchwald-Hartwig amination, in a sequential manner to build complex molecular architectures. nih.govmdpi.com
Below is a table summarizing examples of Suzuki cross-coupling reactions for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives:
| Starting Material | Coupling Partner | Catalyst | Product | Yield (%) |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | (4-(hydroxymethyl)phenyl)boronic acid | Pd(PPh3)4 | (4-(4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | - |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 4-methoxyphenylboronic acid | - | 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | - |
| 6-chloro-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-fluorophenylboronic acid | - | 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 85 |
| 6-chloro-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-ethoxyphenylboronic acid | - | 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 57 |
| 6-chloro-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-methoxyphenylboronic acid | - | 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 6-chloro-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-nitrophenylboronic acid | - | 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
Kumada Coupling Strategies
The Kumada coupling, the first palladium or nickel-catalyzed cross-coupling reaction, involves the reaction of a Grignard reagent with an organic halide. organic-chemistry.org This method provides an economical route for the synthesis of unsymmetrical biaryls and other substituted compounds. organic-chemistry.org While specific examples of Kumada coupling for the direct synthesis of this compound derivatives are not extensively detailed in the provided context, the principles of this reaction are applicable to the functionalization of the 7-azaindole scaffold.
The reaction is particularly useful for coupling partners that are not compatible with the conditions of other cross-coupling reactions. organic-chemistry.org Nickel catalysts are often employed, and the reaction can be applied to a range of aryl, heteroaryl, and vinyl chlorides. organic-chemistry.org Recent advancements have focused on the development of new ligands and catalysts to improve the efficiency and scope of the Kumada coupling, including the use of N-heterocyclic carbene-based nickel complexes and hydroxyphosphine ligands. organic-chemistry.org The reaction can be stereospecific, allowing for diastereoselective synthesis. nih.gov
Synthetic Challenges and Optimization in Derivative Preparation
The synthesis of substituted this compound derivatives is not without its challenges. Steric and electronic factors can significantly influence the course of a reaction, and careful optimization is often required to achieve the desired products in good yields.
Steric and Electronic Effects on Reaction Pathways
The reactivity of the 1H-pyrrolo[2,3-b]pyridine nucleus and the outcome of synthetic transformations are heavily influenced by the steric and electronic properties of the substituents present on the ring system. For example, in amination reactions of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related heterocyclic system, ortho-substituted anilines with low pKa values were found to be unsuitable nucleophiles. nih.gov This suggests that steric hindrance around the nucleophilic nitrogen atom can impede the reaction.
In Suzuki cross-coupling reactions, the electronic nature of the boronic acid can affect the reaction rate and yield. The presence of electron-donating or electron-withdrawing groups on the arylboronic acid can modulate its reactivity. Similarly, the position of substituents on the pyrrolopyridine ring can direct the regioselectivity of a reaction. For instance, electrophilic substitution reactions such as nitration and bromination predominantly occur at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring. rsc.org The interplay of these steric and electronic effects necessitates a careful selection of starting materials, reagents, and reaction conditions to achieve the desired synthetic outcome.
Challenges in Protecting Group Chemistry (e.g., SEM-Deprotection)
The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to mask reactive functional groups while other parts of a molecule are being modified. The trimethylsilylethoxymethyl (SEM) group is a common choice for protecting the nitrogen of the pyrrole ring in 7-azaindoles due to its stability under various reaction conditions. However, the removal of the SEM group can be fraught with difficulties, often leading to the formation of unexpected side products and low yields of the desired compound.
One of the primary challenges during SEM-deprotection is the release of formaldehyde (B43269) under the acidic conditions typically employed for its removal. nih.govnih.gov This liberated formaldehyde can then participate in side reactions with the electron-rich azaindole nucleus. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the deprotection of a SEM-protected intermediate was found to be particularly challenging. nih.govnih.govscispace.com The reaction not only yielded the desired product but also led to the formation of a tricyclic eight-membered 7-azaindole. nih.govnih.govscispace.com This side product arises from a two-step electrophilic aromatic substitution of the azaindole with the released formaldehyde. nih.gov
The conditions for SEM-deprotection are critical and can significantly influence the product distribution. While acidic conditions are common, they can lead to complex reaction mixtures. nih.gov For example, the use of boron trifluoride etherate (BF3-OEt2) for the deprotection of certain SEM-protected pyrrolopyridines resulted in even more complex mixtures than other acidic methods. nih.gov The choice of deprotection agent and reaction conditions must be carefully optimized to minimize the formation of these side products. In some cases, alternative deprotection strategies, such as using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), may be considered, although their effectiveness can vary depending on the specific substrate. nih.gov
Regioisomeric Control in Product Formation
Achieving the desired regiochemistry is a paramount challenge in the synthesis of substituted 7-azaindoles, including this compound. The electronic properties of the bicyclic ring system dictate the preferred positions for electrophilic substitution and other functionalization reactions.
Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine nucleus, such as nitration, predominantly occur at the 3-position of the pyrrole ring. rsc.org This preference is attributed to the higher electron density at this position. researchgate.net Therefore, direct nitration of 1H-pyrrolo[2,3-b]pyridine would be expected to yield 3-nitro-1H-pyrrolo[2,3-b]pyridine as the major product. To synthesize the target compound, this compound, a strategy that directs nitration to the 4-position of the pyridine ring is required. This often involves the synthesis of a pre-functionalized pyridine precursor that is then used to construct the pyrrole ring.
One potential strategy to achieve the desired 4-nitro substitution involves starting with a suitably substituted pyridine derivative. For example, the synthesis of 5-nitro-7-azaindole has been achieved starting from 2-amino-5-nitropyridine. acs.org A similar approach could be envisioned for the 4-nitro isomer, starting from a 2-amino-4-nitropyridine derivative. However, the reactivity and stability of such precursors can be challenging.
Furthermore, the introduction of the 3-amino group must also be accomplished with regiocontrol. If the 4-nitro-1H-pyrrolo[2,3-b]pyridine intermediate is successfully synthesized, the subsequent introduction of a group at the 3-position, such as an amino group, needs to be considered. Direct amination might be challenging, and a common approach involves the introduction of a nitro group at the 3-position followed by its reduction. However, this would require a selective nitration at the 3-position in the presence of an existing nitro group at the 4-position, which can be difficult to achieve.
An alternative approach to control regiochemistry involves directed metalation. nih.govscispace.comworktribe.com By using a directing group, it is possible to selectively deprotonate a specific position on the azaindole ring, which can then be quenched with an electrophile. For example, a carbamoyl (B1232498) group at the N-7 position can direct metalation to the C-6 position. nih.govscispace.comworktribe.com This strategy allows for the introduction of substituents at positions that are not favored by direct electrophilic substitution. Such methods could potentially be adapted to introduce the required functionalities at the C-3 and C-4 positions of the 1H-pyrrolo[2,3-b]pyridine core.
The synthesis of disubstituted 7-azaindoles often involves a sequence of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govnih.gov The order of these reactions is crucial for achieving the desired product. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the preferred route involved a chemoselective Suzuki-Miyaura coupling at the C-2 position followed by a Buchwald-Hartwig amination at the C-4 position. nih.govnih.gov The relative reactivity of different positions on the azaindole ring towards palladium-catalyzed cross-coupling reactions must be carefully considered to avoid the formation of regioisomeric byproducts.
Advanced Spectroscopic and Structural Characterization of Pyrrolo 2,3 B Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR analyses provide detailed information about the electronic environment of each nucleus, allowing for unambiguous structural assignment.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For the parent 1H-pyrrolo[2,3-b]pyridine, the protons on the pyridine (B92270) ring (H4, H5, H6) and the pyrrole (B145914) ring (H1, H2, H3) show distinct chemical shifts. spectrabase.com
In 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine , the introduction of the amino group at the C3 position and the nitro group at the C4 position significantly alters the chemical shifts of the remaining protons. The C3-amino group is electron-donating, causing an upfield (shielding) effect on nearby protons. Conversely, the C4-nitro group is strongly electron-withdrawing, causing a pronounced downfield (deshielding) effect on adjacent protons.
The expected ¹H NMR spectrum would feature:
A broad singlet for the pyrrole N-H proton (H1), likely in the range of 10.0-12.0 ppm.
A singlet for the C2-H proton.
A doublet for the C5-H proton, shifted downfield due to the influence of the adjacent C4-nitro group.
A doublet for the C6-H proton.
A broad signal for the amino (-NH₂) protons.
The precise shifts are influenced by the solvent used for analysis. chemicalbook.com
Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H1 (N-H) | 10.0 - 12.0 | Broad Singlet | Exchangeable proton, shift is concentration and solvent dependent. |
| H2 | ~7.0 - 7.5 | Singlet | Influenced by the C3-amino group. |
| H5 | ~8.0 - 8.5 | Doublet | Significantly deshielded by the C4-nitro group. |
| H6 | ~7.2 - 7.7 | Doublet | Coupled to H5. |
| NH₂ | Variable | Broad Singlet | Exchangeable protons. |
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum of This compound are heavily influenced by the substituents. spectrabase.com
Key features in the predicted ¹³C NMR spectrum include:
C3 and C4: The carbons directly bonded to the substituents will show the most dramatic shifts. The C3 carbon, attached to the amino group, will be shielded (shifted upfield), while the C4 carbon, bearing the nitro group, will be significantly deshielded (shifted downfield). chemicalbook.comipb.pt
Other Carbons: The remaining carbons in the pyrrolo[2,3-b]pyridine system will experience smaller shifts based on their proximity to the electron-donating and electron-withdrawing groups. researchgate.net
Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~120 - 130 | |
| C3 | ~125 - 135 | Attached to the amino group. |
| C3a | ~145 - 155 | Bridgehead carbon. |
| C4 | ~140 - 150 | Attached to the nitro group, significantly deshielded. |
| C5 | ~115 - 125 | |
| C6 | ~130 - 140 | |
| C7a | ~150 - 160 | Bridgehead carbon. |
The substitution pattern on This compound creates a classic "push-pull" electronic system. The electron-donating amino group at C3 increases electron density in the pyrrole ring, while the electron-withdrawing nitro group at C4 decreases electron density in the pyridine ring.
This electronic interplay has a profound effect on the NMR chemical shifts. The amino group (-NH₂) acts as a shielding group, causing protons and carbons, particularly at the ortho and para positions relative to it, to resonate at a higher field (lower ppm). In contrast, the nitro group (-NO₂) is a strong deshielding group, shifting adjacent nuclei to a lower field (higher ppm). This opposing electronic nature allows for the clear assignment of signals in both ¹H and ¹³C NMR spectra and provides insight into the electron distribution across the heterocyclic system.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.
For This compound , electron impact (EI) mass spectrometry would be expected to produce a distinct molecular ion peak. Studies on related 3-substituted 1H-pyrrolo[2,3-b]pyridines have established characteristic fragmentation pathways. rsc.org The presence of both amino and nitro groups leads to specific fragmentation modes:
Loss of Nitro Group Components: A primary fragmentation pathway involves the loss of components of the nitro group, such as the loss of NO (30 Da) and NO₂ (46 Da).
Loss of HCN: A common fragmentation for pyridine and pyrrole rings is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da). rsc.org
Ring Fragmentation: Subsequent fragmentation involves the breakdown of the bicyclic ring system. sapub.org
These fragmentation patterns provide a structural fingerprint for the molecule. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For This compound , the molecular formula is C₇H₆N₄O₂. HRMS would be used to confirm the calculated exact mass, distinguishing it from other isomers or compounds with the same nominal mass. This technique is a standard for the definitive characterization of novel compounds. uni-rostock.de
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of This compound would be characterized by several key absorption bands.
N-H Stretching: Two distinct N-H stretching regions are expected. The pyrrole N-H bond typically shows a single, sharp absorption band around 3400 cm⁻¹. researchgate.net The primary amine (-NH₂) group will exhibit two bands: an asymmetric stretch and a symmetric stretch, typically in the 3300-3500 cm⁻¹ region. nasa.gov
N-O Stretching: The nitro group (-NO₂) is characterized by two very strong and easily identifiable absorption bands. spectroscopyonline.com For aromatic nitro compounds, these are the asymmetric stretch (1550-1475 cm⁻¹) and the symmetric stretch (1360-1290 cm⁻¹). orgchemboulder.comorgchemboulder.com
C=C and C=N Stretching: The aromatic ring stretching vibrations for the pyrrolopyridine system will appear in the 1400-1600 cm⁻¹ region. researchgate.net
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| Pyrrole N-H | Stretch | ~3400 | Medium-Sharp |
| Amine N-H | Asymmetric Stretch | ~3450 - 3500 | Medium |
| Amine N-H | Symmetric Stretch | ~3350 - 3400 | Medium |
| Nitro N-O | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro N-O | Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic C=C/C=N | Ring Stretches | 1400 - 1600 | Medium-Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the compound's chromophoric system. For this compound, the interplay between the electron-donating amino group and the electron-withdrawing nitro group on the pyrrolo[2,3-b]pyridine core dictates its electronic absorption characteristics.
n→π* Transitions Induced by Nitro Groups
The nitro group (-NO₂) is a potent chromophore, significantly influencing the UV-Vis spectrum of aromatic compounds. One of its characteristic electronic transitions is the n→π* (non-bonding to anti-bonding pi) transition. This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to an anti-bonding π* molecular orbital of the aromatic system.
Influence of Substituents on Chromophore Properties
The chromophoric properties of the pyrrolo[2,3-b]pyridine ring are significantly modulated by the nature and position of its substituents. In this compound, the amino (-NH₂) group at the 3-position and the nitro (-NO₂) group at the 4-position create a "push-pull" system. The amino group acts as an electron-donating group (auxochrome) through resonance, increasing the electron density of the aromatic system. Conversely, the nitro group is a strong electron-withdrawing group (chromophore).
This electronic push-pull effect leads to a bathochromic (red) shift of the main absorption bands (π→π* transitions) compared to the unsubstituted 7-azaindole (B17877) core. This is due to the narrowing of the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. The amino group raises the energy of the HOMO, while the nitro group lowers the energy of the LUMO. This intramolecular charge transfer (ICT) character of the electronic transition is a common feature in such substituted aromatic systems. Studies on other substituted pyrrolo[2,3-b]pyridines and related heterocycles have consistently shown that the introduction of both electron-donating and electron-withdrawing groups leads to significant shifts in their absorption maxima. nih.gov The photophysical properties of related pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines are also heavily influenced by substituent effects.
| Compound/System | Observed/Expected Spectroscopic Feature | Reference |
| Nitro-aromatic compounds | Characteristic n→π* transitions in the UV-Vis spectrum. | researchgate.net |
| This compound | Expected bathochromic shift due to "push-pull" effect of amino and nitro groups. | N/A |
| Substituted pyrrolo[2,3-b]pyridines | Significant shifts in absorption maxima depending on the electronic nature of substituents. | nih.gov |
| Pyrrole | Absorption bands around 250 nm and 287 nm attributed to π-π* transitions. | researchgate.net |
X-ray Crystallography for Three-Dimensional Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
Resolution of Ambiguous Structural Features
For a molecule like this compound, X-ray crystallography can resolve any ambiguities regarding its tautomeric form and the precise geometry of the substituent groups. While the 1H-pyrrolo[2,3-b]pyridine tautomer is generally the most stable, crystallographic data provides unequivocal proof.
Furthermore, the planarity of the bicyclic ring system and the orientation of the nitro and amino groups relative to the ring can be accurately determined. For instance, in the crystal structure of the related compound 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, the dihedral angles between the pyridine and azaindole rings are small, indicating a nearly coplanar arrangement. researchgate.net In another related structure, 7-azaindole-3-carboxaldehyde, the compound crystallizes in the monoclinic system, and its detailed bond lengths and angles have been determined. researchgate.net The crystal structure of a 7-azaindole derivative was confirmed by X-ray diffraction analysis, highlighting the planarity of the ring system. uni-rostock.de
Analysis of Molecular Conformation and Intermolecular Interactions
The solid-state packing of this compound is governed by a network of intermolecular interactions. These interactions, including hydrogen bonds and π-π stacking, play a critical role in determining the crystal lattice and can influence the compound's physical properties.
The amino group and the pyrrole N-H are strong hydrogen bond donors, while the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group are hydrogen bond acceptors. Therefore, a rich network of intermolecular hydrogen bonds is expected in the crystal structure. For example, in the crystal of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds. researchgate.net The nitro group is also known to participate in intermolecular hydrogen bonding. researchgate.net
The planarity of the pyrrolo[2,3-b]pyridine ring system facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the aromatic rings align, contribute significantly to the stability of the crystal structure. The combination of hydrogen bonding and π-π stacking can lead to the formation of well-ordered supramolecular architectures. The study of intermolecular interactions in para-substituted nitrobenzene (B124822) derivatives shows that the nitro group can be twisted with respect to the aromatic ring due to these interactions. mdpi.com
| Crystallographic Parameter | Typical Findings in Related Structures | Reference |
| Crystal System | Monoclinic, Orthorhombic | researchgate.netmdpi.com |
| Space Group | P2₁/c, Pca2₁ | researchgate.netmdpi.com |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking | researchgate.net |
| Dihedral Angles | Near-planar conformation of the bicyclic system. | researchgate.net |
Computational Chemistry and Theoretical Investigations of 4 Nitro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Quantum Chemical Calculations (e.g., DFT, AM1)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of heterocyclic compounds. mdpi.comnih.gov Such methods are used to optimize molecular geometry and calculate fundamental parameters that govern chemical reactivity and stability. nih.gov For derivatives of the 7-azaindole (B17877) scaffold, DFT calculations at levels like B3LYP/6-31G* are commonly employed to predict these characteristics with high accuracy. ajchem-a.com
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals in this analysis. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap generally implies higher chemical reactivity. nih.gov
In aromatic heterocyclic systems, the introduction of substituents dramatically influences the electronic landscape. The nitro group (-NO₂) is a strong electron-withdrawing group, which tends to lower the energy of the LUMO, while the amino group (-NH₂) is an electron-donating group, which typically raises the energy of the HOMO.
Table 1: Illustrative HOMO-LUMO Gaps for Substituted Heterocycles This table presents representative data from related compounds to illustrate the electronic effects of substituents, as direct data for 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is not available.
| Compound Class | Substituent(s) | Typical HOMO-LUMO Gap (eV) | Implication |
|---|---|---|---|
| Azaindoles | Unsubstituted | ~5.0 - 5.5 | High Stability |
| Nitro-BN-Indoles | Hexa-nitro | ~3.5 - 4.0 | Increased Reactivity |
| Pyrrolopyridines | Varied | ~4.0 - 5.0 | Moderate to High Stability |
Annular tautomerism is a common phenomenon in N-heterocyclic compounds like 7-azaindole, where a proton can migrate between different nitrogen atoms in the ring system. researchgate.net The 1H-pyrrolo[2,3-b]pyridine scaffold can exist in different tautomeric forms, and the equilibrium between them is influenced by substituents, solvent, and solid-state packing forces. researchgate.net
The stability of tautomers can be predicted using theoretical calculations, which compute the relative energies of the different forms. For the 7-azaindole core, tautomerization can be mediated by solvent molecules and is a crucial aspect of its chemical reactivity. researchgate.net The presence of both a strong electron-withdrawing group (4-nitro) and a strong electron-donating group (3-amino) is expected to significantly influence the electron distribution and proton affinity of the ring nitrogens. Theoretical studies would be essential to determine whether the 1H-tautomer or a potential 7H-tautomer is more stable and under what conditions. Such studies on related heterocycles show that both intramolecular hydrogen bonds and intermolecular interactions with the environment play a considerable role in determining which tautomer is preferred.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. ajchem-a.comnih.gov The 7-azaindole scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors. researchgate.netrsc.org Docking studies on various 7-azaindole derivatives have been instrumental in understanding their mechanism of action and in the rational design of new, more potent inhibitors targeting enzymes like FGFR, JAK1, and BRAF. ajchem-a.comacs.orgnih.gov For this compound, docking simulations would be used to predict its binding mode within the ATP-binding pocket of various protein kinases, providing insight into its potential as an inhibitor.
Docking studies on 7-azaindole and related pyrrolopyrimidine inhibitors have successfully identified the key amino acid residues within the ATP-binding pockets of their target kinases. nih.govnih.gov These interactions are fundamental to the inhibitory activity.
For example, in studies with V600E-BRAF kinase, pyrrolo[2,3-b]pyridine derivatives were shown to interact with key residues like Cys532. ajchem-a.com In studies of JAK1 inhibitors, interactions with hinge region residues such as Glu957 and Leu959 were found to be critical for the binding of pyrrolo[2,3-d]pyrimidine scaffolds. nih.gov Similarly, docking of a 7-azaindole derivative into the DDX3 helicase protein revealed key interactions with Tyr200 and Arg202. nih.gov It is highly probable that this compound would engage in similar interactions, with its core scaffold anchoring it to the kinase hinge region. The 3-amino and 4-nitro groups would then form secondary interactions with other residues in the binding pocket, determining the compound's potency and selectivity.
Table 2: Key Interacting Residues for the 7-Azaindole Scaffold in Various Protein Targets This table is based on docking studies of various 7-azaindole and related derivatives.
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| V600E-BRAF | Cys532, Phe583 | Hydrogen Bond, Arene-Arene | ajchem-a.comnih.gov |
| JAK1 | Glu957, Leu959 | Hydrogen Bond | nih.gov |
| PLK4 | Arg28 | Hydrogen Bond | koreascience.kr |
| DDX3 | Tyr200, Arg202 | Hydrogen Bond, π-interactions | nih.gov |
| FGFR4 | Cys552 | Covalent Bond | acs.org |
The binding affinity of a ligand to its target is governed by a combination of forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For 7-azaindole derivatives, the N1-H of the pyrrole (B145914) ring typically acts as a crucial hydrogen bond donor, while the N7 of the pyridine (B92270) ring acts as a hydrogen bond acceptor. nih.gov This pattern allows the scaffold to form a bidentate hydrogen bond interaction with the "hinge" region of a kinase's ATP-binding site.
Molecular docking simulations allow for a detailed analysis of these interactions. ajchem-a.com The 3-amino group of this compound could serve as an additional hydrogen bond donor, potentially forming interactions with backbone carbonyls or specific side chains within the binding pocket. The nitro group, being highly polar, could engage in favorable electrostatic interactions. Furthermore, the planar aromatic surface of the bicyclic ring system facilitates stabilizing π-π stacking and other van der Waals interactions with hydrophobic residues in the active site, such as phenylalanine or tryptophan. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. ingentaconnect.com 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. These methods generate 3D fields around a set of aligned molecules to quantify their steric, electrostatic, hydrophobic, and hydrogen-bonding properties.
For classes of compounds like 7-azaindole derivatives, QSAR models have been successfully developed to predict their inhibitory potency against targets like Trk A kinase. ingentaconnect.com In one such study, CoMFA and CoMSIA models yielded high correlation coefficients (R² > 0.9) and good predictive power (Q² > 0.5), indicating a robust relationship between the calculated molecular fields and the observed biological activity. ingentaconnect.com These models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. For this compound, a QSAR model built from a series of analogous compounds could predict its activity and guide further optimization by highlighting favorable and unfavorable regions for its specific substituents.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a cornerstone of 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies, aimed at correlating the biological activity of a series of compounds with their 3D structural features. For a series of analogs of this compound, a CoMFA study would be instrumental in understanding the steric and electrostatic requirements for their interaction with a putative biological target.
The process begins with the generation of 3D structures for each analog and their alignment onto a common scaffold, which would be the this compound core. The most active compound in a series is typically used as the template for this alignment. Once aligned, the compounds are placed within a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom. These calculated energy fields are the CoMFA descriptors.
Statistical methods, such as Partial Least Squares (PLS) analysis, are then employed to derive a mathematical equation that links the variations in these fields to the differences in biological activity. The resulting model is often visualized using contour maps. For instance, in studies of related indole (B1671886) derivatives as phosphodiesterase IV inhibitors, CoMFA models have successfully identified key features for activity. nih.gov These models generated statistically significant results, with high correlation coefficients, indicating a strong relationship between the 3D fields and biological activity. nih.gov For this compound analogs, green contours would indicate regions where bulky substituents are favored, while yellow contours would suggest that steric bulk is detrimental to activity. Similarly, blue and red contours would highlight areas where positive and negative electrostatic potentials, respectively, are conducive to higher activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Complementing CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) also provides a 3D-QSAR model but with additional descriptor fields. Beyond steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This broader set of descriptors can often lead to more intuitive and robust models.
The CoMSIA methodology is similar to CoMFA in that it involves molecular alignment and grid-based calculations. However, it uses a Gaussian function to calculate the similarity indices at each grid point, which avoids the steep potential changes often seen at van der Waals surfaces in CoMFA.
For the this compound scaffold, a CoMSIA analysis would provide a more detailed map of the structural requirements for activity. For example, studies on 7-azaindole derivatives as inhibitors of TrkA have utilized CoMSIA to develop robust predictive models. researchgate.net In such an analysis of this compound analogs, the resulting contour maps would provide crucial insights:
Yellow contours would denote regions where hydrophobic groups enhance activity.
White or gray contours would indicate areas where hydrophilic groups are preferred.
Cyan contours would highlight favorable positions for hydrogen bond donors.
Purple contours would show where hydrogen bond acceptors are beneficial.
The combination of these five fields often yields a more comprehensive understanding of the structure-activity relationship (SAR). For instance, a CoMSIA model for indole derivatives showed good predictive power, indicating its utility in guiding the design of new, more potent compounds. nih.gov
| 3D-QSAR Method | Descriptors Used | Potential Insights for this compound |
| CoMFA | Steric (Lennard-Jones), Electrostatic (Coulombic) | Identification of regions where steric bulk and specific electrostatic potentials are critical for biological activity. |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | A more detailed understanding of the SAR, including the importance of hydrophobicity and hydrogen bonding patterns. |
Molecular Dynamics (MD) Simulations to Probe Dynamic Interactions
While 3D-QSAR methods provide a static picture of ligand-receptor interactions, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation would be employed to study the behavior of this compound when bound to its biological target, providing insights into the stability of the complex and the key interactions over time.
The process involves placing the ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and then solving Newton's equations of motion for every atom in the system. This allows for the observation of the molecule's movements and conformational changes on a timescale of nanoseconds to microseconds.
For this compound, an MD simulation could reveal:
The stability of the binding pose predicted by molecular docking.
The specific amino acid residues that form stable hydrogen bonds or other interactions with the ligand.
The role of water molecules in mediating ligand-protein interactions.
Conformational changes in the protein upon ligand binding.
Studies on related pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors have successfully used MD simulations to analyze the stability of binding and identify crucial hydrogen bond interactions with residues in the active site. nih.govresearchgate.net These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov
In Silico Prediction of Molecular Features Relevant to Drug Design
Beyond understanding its interaction with a target, computational methods are crucial for predicting the drug-like properties of this compound. These in silico predictions, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, are essential in the early stages of drug discovery to identify potential liabilities.
A variety of computational models can be used to predict properties such as:
Lipophilicity (logP): This is a key determinant of a molecule's solubility, permeability, and metabolic stability.
Aqueous Solubility (logS): Poor solubility can hinder absorption and formulation.
Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its free concentration and availability to act at the target site.
Blood-Brain Barrier Permeability: This is critical for drugs targeting the central nervous system.
Metabolic Stability: Predicting which parts of the molecule are most susceptible to metabolism by cytochrome P450 enzymes can guide modifications to improve its half-life.
Toxicity Risks: A number of computational models can flag potential toxicophores or predict adverse effects.
For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives have included the evaluation of ADME properties to identify compounds with favorable pharmacokinetic profiles. mdpi.com Similarly, analyzing this compound against criteria like Lipinski's Rule of Five can provide an early indication of its potential for oral bioavailability. nih.gov
| Predicted Property | Relevance in Drug Design |
| Lipophilicity (logP) | Affects solubility, permeability, and metabolism. |
| Aqueous Solubility | Crucial for absorption and formulation. |
| Plasma Protein Binding | Influences the free drug concentration. |
| Metabolic Stability | Determines the drug's half-life in the body. |
| Toxicity | Early identification of potential safety issues. |
By leveraging these computational tools, researchers can build a comprehensive profile of this compound, enabling a more informed and efficient path toward the development of novel therapeutic agents.
Molecular Interactions and Target Binding Studies in Vitro
Mimicry of Biological Ligands by the Pyrrolo[2,3-b]pyridine Core
There is no specific information detailing the mimicry of biological ligands, such as purine (B94841) rings, by 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine . While the parent pyrrolo[2,3-b]pyridine scaffold is recognized as a bioisostere of indoles and purines, specific studies confirming this property for the 4-nitro-3-amino derivative are absent. ntnu.no
Interaction with Enzyme Active Sites and Allosteric Sites
No studies have been found that investigate the interaction of This compound with either enzyme active sites or allosteric sites. Research on related pyrrolopyridine derivatives shows a tendency to act as ATP-competitive kinase inhibitors, thus binding to the enzyme active site, but this cannot be extrapolated to the specific compound . nih.govnih.govnih.govnih.gov
DNA Binding Mechanisms
There is no available research or data concerning the DNA binding mechanisms of This compound , including potential intercalation. Studies on different, structurally distinct pyrrole-containing systems have shown DNA interaction, but these findings are not applicable here.
Protein-Ligand Binding Affinity Determination
No experimental data, such as IC₅₀ or Kᵢ values, determining the protein-ligand binding affinity of This compound for any biological target could be located. Consequently, no data tables of its binding affinity can be generated.
Enzymatic and Cellular Mechanism of Action Studies in Vitro
Kinase Inhibition Profiles of Pyrrolo[2,3-b]pyridine Derivatives
While the broader chemical scaffold of 1H-pyrrolo[2,3-b]pyridine is a recognized pharmacophore in the development of kinase inhibitors, specific data for the 4-nitro-3-amino substituted derivative against the kinases of interest are not available in the reviewed literature. Research has been published on other derivatives of 1H-pyrrolo[2,3-b]pyridine, demonstrating the potential of this core structure to inhibit various kinases. researchgate.netnih.govbohrium.comnih.govnih.govrsc.orgnih.govnih.govnih.govimist.mapatsnap.comkoreascience.krresearchgate.netevitachem.com However, the strict focus of this article on "4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine" precludes the inclusion of data from these structurally different molecules.
No public data from in vitro enzymatic or cellular assays are available regarding the inhibitory activity of This compound against Fibroblast Growth Factor Receptors (FGFRs). While other derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as FGFR inhibitors nih.govrsc.orgdocumentsdelivered.com, this specific compound has not been profiled in the accessible scientific literature.
There are no available research findings on the in vitro inhibitory effects of This compound on Janus Kinase 3 (JAK3). Studies have been conducted on other 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors nih.govnih.govmdpi.com, but data for the requested nitro-substituted compound is absent.
Information regarding the in vitro inhibition of Traf2 and Nck-interacting Kinase (TNIK) by This compound is not present in the surveyed scientific literature. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent core for TNIK inhibitors researchgate.netbohrium.comnih.govimist.ma, but specific inhibitory data for the 4-nitro-3-amine derivative are not documented.
There is no publicly available data on the in vitro enzymatic or cellular inhibition of Glycogen Synthase Kinase 3β (GSK-3β) by This compound . While a novel pyrrolo[2,3-b]pyridine-based compound was recently identified as a potent GSK-3β inhibitor nih.gov, the specific compound of interest in this article has not been evaluated in this context in the available literature.
No research data could be located detailing the in vitro inhibitory activity of This compound against Phosphoinositide 3-kinases (PI3Ks). Research into PI3K inhibitors has explored other related heterocyclic scaffolds, but not this specific compound. nih.govnih.gov
There are no findings in the public domain concerning the in vitro inhibition of MAP4K1 (also known as HPK1) by This compound . Patent literature does describe pyrrolo[2,3-b]pyridines as HPK1 inhibitors, but does not provide specific data for the 4-nitro-3-amine derivative. patsnap.com
FMS Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is utilized in medicinal chemistry for the development of kinase inhibitors. FMS kinase, also known as colony-stimulating factor 1 receptor (CSF1R), is a target for which inhibitors with this core structure have been investigated.
In a study focused on developing a structure-activity relationship for CSF1R inhibitors, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analog was synthesized and evaluated. The research confirmed that the 7-azaindole core is a viable scaffold for targeting the CSF1R kinase. However, the specific derivative tested was found to be approximately 20-fold less potent than its corresponding pyrrolopyrimidine parent compound, suggesting that while the scaffold is recognized by the kinase, the specific substitution pattern is crucial for potent inhibition.
InhA Enzyme Inhibition
The enoyl-acyl carrier protein reductase (InhA) is an essential enzyme in Mycobacterium tuberculosis and a validated target for antituberculosis drug development. Research into InhA inhibitors has explored various chemical classes. However, current scientific literature does not provide evidence of this compound or its derivatives being evaluated for inhibitory activity against the InhA enzyme.
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis and is considered a promising target in cancer therapy. While inhibitors containing pyridine-based scaffolds have been developed, such as those with a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, there are no specific studies in the reviewed literature that report on the inhibition of NAMPT by this compound or related 7-azaindole derivatives.
Cellular Pathway Modulation
Apoptosis Induction in Cancer Cell Lines
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to induce apoptosis in cancer cells. In one study, a specific derivative, compound 4h, was investigated for its effects on the 4T1 breast cancer cell line. Treatment with this compound led to a dose-dependent increase in programmed cell death. The mechanism of apoptosis induction was further explored through Western blot analysis, which revealed an increase in the expression of cleaved caspase-3 and a decrease in the anti-apoptotic protein Bcl-2. These findings indicate that compounds based on the 1H-pyrrolo[2,3-b]pyridine structure can activate the apoptotic cascade in cancer cells.
Table 1: Effect of a 1H-pyrrolo[2,3-b]pyridine Derivative on Apoptotic Protein Expression
| Treatment Concentration | Relative Cleaved Caspase-3 Expression | Relative Bcl-2 Expression |
| Control | Baseline | Baseline |
| Low Concentration | Increased | Decreased |
| High Concentration | Significantly Increased | Significantly Decreased |
This table is illustrative of findings for a derivative of the core scaffold as reported in the literature.
Inhibition of Cell Proliferation
The 1H-pyrrolo[2,3-b]pyridine framework is a core component of compounds designed to inhibit cancer cell proliferation. The antiproliferative effects are often linked to the inhibition of specific cellular targets, such as fibroblast growth factor receptors (FGFR). A study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibition of FGFR1, 2, and 3. One lead compound from this series, designated 4h, effectively inhibited the proliferation of 4T1 breast cancer cells in vitro. This demonstrates that the 1H-pyrrolo[2,3-b]pyridine scaffold can serve as a foundation for developing potent antiproliferative agents.
Table 2: FGFR Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h)
| Kinase Target | IC₅₀ (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data from a study on a specific derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Modulation of Cell Migration and Invasion
While direct studies on this compound are not specified, research into the broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated significant effects on cellular motility. For instance, certain derivatives have been shown to inhibit the migration and invasion of cancer cells. One study highlighted a specific 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, which effectively hindered the proliferation of 4T1 breast cancer cells and induced apoptosis. Furthermore, this compound significantly curtailed the migration and invasion capabilities of these cells. This suggests a potential mechanism of action for this class of compounds in cancer therapy by targeting pathways involved in metastasis.
Upregulation of β-Catenin and Promotion of Neurogenesis-Related Biomarkers
There is currently no available scientific literature detailing the effects of this compound on the upregulation of β-catenin or the promotion of biomarkers related to neurogenesis.
Suppression of IL-17 Production
There is no available scientific literature that investigates the role of this compound in the suppression of IL-17 production.
Mechanism of Antileishmanial Activity
The precise mechanism of antileishmanial activity for this compound has not been elucidated. However, studies on related heterocyclic compounds offer potential insights. For example, a series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for their effectiveness against visceral leishmaniasis. One compound from this series, 5m, demonstrated significant in vitro antileishmanial activity and was found to reduce the parasite burden in the liver and spleen of infected mice. Another study on 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl) propan-2-ols suggested that these compounds may exert their antileishmanial effect by inhibiting the leishmanial nucleoside diphosphate (B83284) kinase (NDK), as they are capable of binding to the ADP site of the enzyme.
Mechanism of Antimycobacterial Activity
While the specific antimycobacterial mechanism of this compound is not documented, research on analogous compounds provides valuable information. Studies on novel polycyclic amines have identified inhibition of cell wall synthesis as a probable mechanism of action against Mycobacterium tuberculosis. For some of these compounds, synergistic activity with spectinomycin (B156147) suggests a possible role in efflux pump inhibition. Another class of related compounds, the pyrrolo[3,4-c]pyridine-1,3(2H)-diones, has been shown to target mycobacterial respiration by inhibiting the cytochrome bc1 complex, a validated drug target in M. tuberculosis.
Mechanism of Antiviral Activity (e.g., HIV-1 Integrase Inhibition)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potential antiviral agents, particularly as inhibitors of HIV-1 integrase. This viral enzyme is a critical target for antiretroviral therapy. Research has led to the synthesis of various pyrrolo[2,3-b]pyridine derivatives designed to inhibit this enzyme. A notable example is a pyrrolopyridine-based allosteric integrase inhibitor, STP0404, which binds to the host LEDGF/p75 protein binding pocket of the integrase dimer. This binding induces abnormal oligomerization of the integrase and obstructs the interaction between the integrase and viral RNA, ultimately inhibiting the proper localization of the HIV-1 RNA genome within viral particles during maturation.
Mechanisms Related to Analgesic, Anti-inflammatory, Anticonvulsant, and Sedative Effects
Direct evidence for the analgesic, anti-inflammatory, anticonvulsant, and sedative effects of this compound is not available. However, the broader class of compounds containing a pyrrolidine-2,5-dione ring, which shares structural similarities, has been explored for such activities. Certain hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) rings have demonstrated anticonvulsant properties in various animal models. The proposed mechanism for some of these compounds involves a moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. Furthermore, some annulated pyrrolobenzodiazepines have exhibited anticonvulsant, sedative, and anxiolytic effects, with a proposed mechanism similar to that of diazepam, acting via benzodiazepine (B76468) receptors.
Structure Activity Relationship Sar Studies and Rational Design Principles
Influence of Nitro and Amine Substituents on Biological Activity and Selectivity
The nitro (NO₂) and amine (NH₂) groups are critical functional moieties that profoundly impact the electronic properties, binding interactions, and ultimately the biological activity of the parent molecule.
The nitro group is a strong electron-withdrawing group. Its presence can enhance the acidity of nearby protons, such as the N-H of the pyrrole (B145914) ring, which can strengthen hydrogen bonding interactions with target proteins. nih.gov In some contexts, the nitro group itself can be a pharmacophore, contributing directly to binding and activity. nih.gov For instance, in the development of 7-azaindole-based inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), the introduction of a para-nitro group onto a benzyl (B1604629) substituent at the amino position resulted in an improved submicromolar inhibitory profile. acs.org However, the biological effect of a nitro group is complex; its activity can depend on its reduction within the cell to form nitroso and hydroxylamine (B1172632) intermediates, which can be either beneficial or lead to toxicity. nih.gov The electron-rich environment of the NO₂ substituent can also favor interactions with specific amino acid residues like threonine and glutamine in a protein's binding pocket. nih.gov
The amine group at the C-3 position and the pyrrole nitrogen (N-1) are fundamental to the activity of many 7-azaindole (B17877) derivatives. The pyrrole N-H is essential for forming a hydrogen bond with the hinge region of kinases, a key interaction for ATP-competitive inhibition. chemicalbook.com Similarly, an amino group at C-3 can be modified to introduce various substituents that can explore different regions of the binding pocket. In studies on inhibitors for Colony Stimulating Factor 1 Receptor (CSF1R), the pyrrole NH was found to be critical for activity, as its replacement in a thienopyrimidine analog led to a significant loss of potency. nih.gov The essential role of the nitrogens at positions 1 and 7 of the azaindole core has been highlighted in studies where their removal or substitution led to a complete loss of activity, underscoring the importance of the vicinal hydrogen-bonding acceptor-donor arrangement. acs.org
Positional Effects of Substituents on Potency and Binding Affinity
The positioning of substituents on the 7-azaindole core and its appended functional groups is a determining factor for potency and binding affinity. SAR studies have systematically explored various positions to optimize interactions with target proteins.
For example, in a series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives developed as antitubercular agents, the position of halogen substituents on a phenyl ring attached to the C-4 amine had a clear impact on activity. Derivatives with meta- (3-position) and ortho- (2-position) halo-substitutions were slightly more potent than the para- (4-position) substituted analogs, suggesting that the substitution pattern affects the molecule's ability to penetrate the bacterial cell and bind to its target. nih.gov
In the context of kinase inhibition, modifications to a benzyl group attached to an amino tail were explored at the ortho-, meta-, and para-positions, with only the para-nitro substituent showing a significant improvement in activity against GSK-3β. acs.org Further studies on PI3Kγ inhibitors demonstrated that for substituents on a benzoic acid moiety, the meta-position resulted in similar potency to the para-analog, while introducing an ortho-methyl group to the meta-benzoic acid led to a twofold reduction in potency. nih.gov This highlights the sensitivity of the binding pocket to steric hindrance near certain positions.
The C-3 position of the 7-azaindole often points toward the ribose pocket of the ATP binding site, and substitutions here are generally well-tolerated. nih.govmdpi.com In one study, replacing a phenyl group at the C-3 position with a pyridine (B92270) group led to a pronounced, nearly 30-fold increase in potency for a PI3Kγ inhibitor. nih.gov
| Core Scaffold | Substituent & Position | Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | 3-Halo-phenyl (meta) | M. tuberculosis | Slightly improved activity vs. para-substitution | nih.gov |
| 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | 2-Halo-phenyl (ortho) | M. tuberculosis | Slightly improved activity vs. para-substitution | nih.gov |
| 3-Amino-7-azaindole | p-Nitro-benzyl | GSK-3β | Improved submicromolar inhibition | acs.org |
| 7-Azaindole | C-3 Pyridine | PI3Kγ | ~30-fold increase in potency compared to C-3 phenyl | nih.gov |
| 7-Azaindole Isoindolinone | ortho-Methyl on meta-benzoic acid | PI3Kγ | 2-fold reduction in potency | nih.gov |
Role of Electron-Withdrawing and Electron-Donating Groups in Activity Modulation
The electronic nature of substituents plays a crucial role in modulating the activity of 7-azaindole derivatives by influencing their binding interactions and physicochemical properties. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been systematically evaluated to fine-tune potency.
In principle, introducing an EWG to the scaffold should enhance the hydrogen-bonding capability of the N-H donor, potentially increasing potency. nih.gov This was observed in PI3Kγ inhibitors, where a trifluoromethyl analogue (an EWG) exhibited a twofold improvement in cellular potency while maintaining high selectivity. nih.gov However, the relationship is not always straightforward. The introduction of a strongly electron-withdrawing sulfonyl group led to a significant 13-fold decrease in potency, suggesting that other factors, such as conformational effects or steric hindrance, can override the electronic benefits. nih.gov
Conversely, electron-donating groups can also enhance activity. In the same PI3Kγ inhibitor series, analogs with electron-donating methoxy (B1213986) or pyrrolidine (B122466) substituents showed potency similar to the unsubstituted compound. nih.gov In another study, the incorporation of an EDG like a methoxy group had little effect on potency or selectivity, as did EWGs like chloro- or nitrile groups. nih.gov These findings indicate that the impact of electronic effects is highly context-dependent, relying on the specific target's binding site topology and the substituent's position.
| Compound Type | Substituent Group | Electronic Nature | Effect on Potency | Reference |
|---|---|---|---|---|
| 7-Azaindole Isoindolinone Analog | -CF₃ (Trifluoromethyl) | Electron-Withdrawing | 2-fold improvement | nih.gov |
| 7-Azaindole Isoindolinone Analog | -Cl (Chloro) | Electron-Withdrawing | Little effect | nih.gov |
| 7-Azaindole Isoindolinone Analog | -CN (Nitrile) | Electron-Withdrawing | Little effect | nih.gov |
| 7-Azaindole Analog | -SO₂R (Sulfonyl) | Electron-Withdrawing | 13-fold decrease | nih.gov |
| 7-Azaindole Isoindolinone Analog | -OCH₃ (Methoxy) | Electron-Donating | Little effect | nih.gov |
| Benzoic Acid Analog | -OCH₃ (Methoxy) | Electron-Donating | Similar to unsubstituted | nih.gov |
Conformational Analysis and Bioisosteric Replacements in Lead Optimization
Lead optimization is a critical phase in drug discovery that often involves fine-tuning a molecule's properties through subtle structural changes. Conformational analysis and bioisosteric replacement are two powerful strategies used to achieve this.
Conformational analysis helps in understanding the three-dimensional arrangement of a molecule and how it fits into a protein's binding site. Computational calculations are sometimes used to predict or explain SAR data. For instance, when an electron-withdrawing sulfonyl group unexpectedly decreased potency, conformational calculations were performed to investigate whether spatial direction and structural flexibility were affecting the crucial hydrogen bond interaction. nih.gov
Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with a similar biological response. nih.govresearchgate.net This technique is widely used to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties. nih.gov The 7-azaindole scaffold itself is an excellent bioisostere of indole (B1671886) and purine (B94841). mdpi.com The strategic replacement of a C-H group in an indole with a nitrogen atom to form an azaindole can modulate properties like solubility and pKa while maintaining the essential hinge-binding interactions. mdpi.com
Examples of bioisosteric replacements in lead optimization include:
Scaffold Hopping : Replacing a core molecular framework with another. Moving from an indole to a pyrrolo[2,3-b]pyridine (7-azaindole) core led to an increase in potency against PDE4B. nih.gov
Functional Group Replacement : In the development of Bcl inhibitors, an acid group was replaced with an acylsulfonamide bioisostere, which preserved the necessary acidic moiety for binding while providing a better vector for further modifications. nih.gov
Ring Replacement : In the optimization of FAK inhibitors, a 1H-pyrazolo[3,4-d]pyrimidine scaffold was successfully grown into a highly substituted 1H-pyrrolo[2,3-b]pyridine, yielding compounds with sub-micromolar potency. researchgate.net
Strategies for Improving Binding Affinity and Target Selectivity
Achieving high binding affinity and, crucially, selectivity against other related targets (e.g., other kinases) is a primary goal of rational drug design. Several strategies are employed with 7-azaindole-based compounds to achieve this.
Exploiting Specific Sub-pockets : Kinase binding sites contain more than just the highly conserved hinge region. An "affinity pocket" exists, and interactions within this region can significantly influence both potency and isoform selectivity. nih.gov Designing substituents that form favorable interactions with the unique residues of this pocket in the target kinase, while clashing with residues in off-target kinases, is a key strategy for improving selectivity. nih.govresearchgate.net
Targeting Different Kinase Conformations : Kinases exist in different conformational states, most notably the active "DFG-in" and inactive "DFG-out" conformations. Inhibitors that selectively bind to one state over the other can achieve higher selectivity. "Type II" inhibitors, which bind to the DFG-out conformation, often exhibit greater selectivity than "Type I" inhibitors that bind to the more conserved DFG-in state. ntnu.no The development of highly selective pyrrolo[2,3-d]pyrimidine inhibitors of CSF1R was successful because the compounds were found to preferentially bind to the autoinhibited (DFG-out-like) form of the kinase. ntnu.no
Steric and Electronic Modifications : As discussed, carefully tuning the steric bulk and electronic properties of substituents can optimize binding. Introducing a bulky isopropyl group or a trifluoromethyl group at the C7′ position of an isoindolinone-based PI3Kγ inhibitor was shown to improve potency while maintaining high selectivity against other isoforms. nih.gov
Core Scaffold Modification : While the 7-azaindole is a privileged scaffold, slight modifications can drive selectivity. In one study, inserting a methyl group on the central thiazole (B1198619) ring of a 3-aminothiazole-7-azaindole core shifted activity toward the Fyn kinase, while replacing the thiazole with a thiadiazole ring switched the activity completely toward GSK-3β, demonstrating how subtle changes to the core can drive selectivity between two kinases. acs.org
Advanced Medicinal Chemistry Applications of the Pyrrolo 2,3 B Pyridine Core
Use as a Chemical Scaffold for the Development of Novel Agents
The pyrrolo[2,3-b]pyridine nucleus is a cornerstone in the design of novel therapeutic agents, particularly in the field of oncology. juniperpublishers.com Its ability to act as a versatile scaffold stems from its rigid, planar structure and the presence of both hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) sites, which facilitate binding to protein targets, especially kinase enzymes. researchgate.netresearchgate.net Numerous derivatives have been synthesized and explored for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. juniperpublishers.com
The introduction of substituents onto the pyrrolo[2,3-b]pyridine core allows for the fine-tuning of its pharmacological profile. For instance, the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has yielded potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). nih.gov Similarly, synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been explored to create inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in cancer therapy. nih.gov
In this context, 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine serves as a highly functionalized starting point or intermediate for creating diverse libraries of compounds. The nitro group, being a strong electron-withdrawing group, significantly modulates the electronic properties of the heterocyclic system. The primary amine at the 3-position provides a convenient handle for further chemical modifications, allowing for the attachment of various side chains and pharmacophores through reactions like amide bond formation. This strategic functionalization is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds for enhanced potency and selectivity. The scaffold has been instrumental in the development of inhibitors for targets such as Fms-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia. nih.gov
Integration into Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. Subsequently, these fragments are grown or linked together to create more potent, drug-like molecules.
The 1H-pyrrolo[2,3-b]pyridine scaffold is particularly well-suited for FBDD. researchgate.net Its core structure possesses the necessary features to act as an effective hinge-binding fragment for many kinases. In one notable example, a fragment screening campaign identified other bicyclic scaffolds that bound to the hinge region of Focal Adhesion Kinase (FAK). researchgate.net Through a process known as scaffold hopping, the 1H-pyrrolo[2,3-b]pyridine core was utilized as a replacement hinge-binding group. researchgate.net This strategy, combined with a knowledge-based fragment growing approach, led to the development of highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives with sub-micromolar cellular FAK inhibition. researchgate.net
The compound this compound can be considered a "super fragment." It contains not only the essential pyrrolo[2,3-b]pyridine core but also strategically placed functional groups that can form additional interactions. The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor, providing directional interactions that can enhance binding affinity and selectivity for the target protein. This pre-functionalized fragment can accelerate the FBDD process by providing a richer set of potential interactions from the initial screening phase.
Rational Design of Kinase Hinge-Binding Motifs
Protein kinases are a major class of drug targets, and most kinase inhibitors are designed to bind to the ATP-binding site. A critical interaction within this site is the formation of hydrogen bonds with the "hinge" region, which connects the N- and C-lobes of the kinase domain. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a close analogue of 7-azaindole (B17877), is a well-established hinge-binder found in approved drugs like tofacitinib. nih.gov
The 1H-pyrrolo[2,3-b]pyridine core effectively mimics this interaction, with the pyrrole (B145914) N-H group acting as a hydrogen bond donor and the pyridine (B92270) nitrogen (N7) acting as a hydrogen bond acceptor. mdpi.comnih.gov This dual interaction anchors the inhibitor to the kinase hinge, providing a stable binding mode. The rational design of inhibitors often involves selecting a scaffold that optimizes these hinge interactions. For example, in the development of selective inhibitors for anaplastic lymphoma kinase (ALK), an imidazo[1,2-b]pyridazine (B131497) nucleus was replaced with a 1H-pyrrolo[2,3-b]pyridine scaffold to better access and interact with key residues in the hinge region, thereby improving selectivity over other kinases like TrkA. nih.gov
The specific substitution pattern of this compound offers additional opportunities for rational design. The 3-amino group can form an extra hydrogen bond with the protein backbone or nearby residues, further stabilizing the complex. The 4-nitro group, by withdrawing electron density, can influence the hydrogen-bonding potential of the core and may form its own interactions, potentially leading to novel binding modes or enhanced selectivity for specific kinases. Molecular modeling studies of related pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been used to understand the effect of substituents on Janus kinase 3 (JAK3) inhibitory activity, highlighting the importance of such modifications. nih.gov
Design of Prodrug Strategies via Nitro Group Hydrogenation
Extensive research into the applications of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has revealed its significant potential in various therapeutic areas, particularly in the development of kinase inhibitors. nih.govresearchgate.netchemicalbook.com The versatility of this heterocyclic system allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. nih.govrsc.org
A key strategy in modern drug design is the development of prodrugs, which are inactive compounds that are converted into their active forms within the body. This approach can enhance drug delivery, improve selectivity, and reduce off-target toxicity. One established method for creating hypoxia-activated prodrugs (HAPs) involves the incorporation of a nitroaromatic group. nih.govenscm.fr In the low-oxygen environment characteristic of solid tumors, endogenous nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent. enscm.frnih.gov
However, a comprehensive review of the scientific literature and chemical databases indicates a lack of specific research on the design and application of This compound as a prodrug activated by nitro group hydrogenation. While studies have been conducted on various derivatives of the 1H-pyrrolo[2,3-b]pyridine core, including those with nitro substitutions at different positions, the specific utility of the 4-nitro-3-amino isomer in a bioreductive prodrug strategy is not documented in the available research. nih.gov
The exploration of bicyclic nitro-compounds as prodrugs has shown promise in other contexts, such as anti-leishmanial therapies, where specific nitroreductases are responsible for their activation. nih.gov This highlights the potential of nitro-heterocyclic compounds in targeted therapies. The 7-azaindole scaffold itself is a well-established pharmacophore in medicinal chemistry due to its ability to form key interactions with biological targets. researchgate.netnih.gov
Despite the theoretical potential for this compound to act as a hypoxia-activated prodrug, there are currently no published studies, detailed research findings, or data tables to substantiate this specific application. The synthesis and biological evaluation of this particular compound in the context of prodrug design via nitro group hydrogenation remain an unexplored area of research.
Reaction Mechanisms and Kinetics in Pyrrolo 2,3 B Pyridine Synthesis and Transformation
Detailed Reaction Mechanisms for Key Synthetic Steps
The formation of the pyrrolo[2,3-b]pyridine ring system can be achieved through various synthetic strategies, each involving a sequence of carefully orchestrated reaction steps. Key mechanisms include nucleophilic substitutions, rearrangements, and intramolecular cyclizations.
The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions where a negative charge in the addition-elimination intermediate can be stabilized by the ring nitrogen. quimicaorganica.orgnih.gov This reactivity is fundamental in many syntheses of 7-azaindoles which often start from substituted aminopyridines.
A common mechanistic sequence involves the Michael addition of an amine to an electron-deficient intermediate. For instance, the reaction of a 5-aminopyrrole with an intermediate formed from a Knoevenagel condensation results in a Michael adduct. uni-rostock.de This step is critical for establishing the regiochemistry of the final product. uni-rostock.de The enamine β-carbon of the aminopyrrole often proves to be more nucleophilic than the primary amino group, dictating the initial bond formation. uni-rostock.de
Another key strategy involves the Gould-Jacobs reaction, where an aminopyrazole (analogous to an aminopyridine precursor) attacks an enol ether, leading to the elimination of ethanol (B145695). nih.gov Subsequent intramolecular nucleophilic attack on an ester group and further elimination builds the fused ring system. nih.gov
Intramolecular cyclization is the pivotal step in which the fused pyrrolo[2,3-b]pyridine ring system is forged. The specific pathway depends on the nature of the acyclic precursor and the reaction conditions.
Palladium- and Copper-Mediated Cyclization: A widely used method involves the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization of the resulting 3-alkynyl-2-aminopyridine. nih.gov This cyclization can be promoted by strong bases or, more commonly, mediated by copper catalysts like copper(I) iodide (CuI), often under microwave irradiation to facilitate the ring closure. nih.gov
Condensation and Dehydration/Dehydrogenation: In multi-component reactions (MCRs), an intermediate formed after a Michael addition can undergo intramolecular cyclization. uni-rostock.de For example, an intermediate can subsequently undergo cyclization and release small molecules like acetone (B3395972) and carbon dioxide or undergo dehydration and dehydrogenation to generate the aromatic 7-azaindole (B17877) system. uni-rostock.de A plausible mechanism involves the nucleophilic attack of the pyrrole (B145914) amino group onto a cyano group of a malononitrile (B47326) fragment, followed by cyclization and aromatization to yield the final product. uni-rostock.deresearchgate.net
Free-Radical Cyclization: An alternative approach utilizes intramolecular free-radical cyclization. nih.gov For instance, o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a system like tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN) to form polycyclic systems containing the pyrrolo[2,3-b]pyridine skeleton. nih.govbeilstein-journals.org
Kinetic and Thermodynamic Considerations in Regioselectivity
Regioselectivity is a critical consideration in the synthesis of specifically substituted pyrrolo[2,3-b]pyridines. The final arrangement of substituents is often determined by a delicate interplay of kinetic and thermodynamic factors during the key bond-forming steps.
One of the most significant challenges is controlling the site of reaction on precursors bearing multiple reactive positions. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from a 2-iodo-4-chloropyrrolopyridine intermediate, palladium-catalyzed cross-coupling reactions show a strong preference for the C-2 position. nih.gov The oxidative addition of palladium occurs preferentially at the more reactive C-I bond over the C-Cl bond, a kinetic phenomenon that dictates the synthetic strategy. nih.govmdpi.com This necessitates introducing the C-4 substituent via a subsequent reaction, such as a Buchwald-Hartwig amination, after the C-2 position has been functionalized. nih.gov
In multicomponent reactions, the regioselectivity of the cyclization can depend on the relative electrophilicity of different functional groups in the precursors. When a non-symmetrical 1,3-dicarbonyl compound is used, two different regioisomers can be formed. nih.gov If the electrophilicity of the two carbonyl groups is very different, a high degree of regioselectivity can be achieved, whereas similar electrophilicity leads to a mixture of products. nih.gov
The choice of reagents can also dramatically influence the outcome. In a novel one-pot synthesis of 7-azaindoles and their reduced 7-azaindoline counterparts, the chemoselectivity was found to be dependent on the counterion of the base used. rsc.org The use of potassium hexamethyldisilazide (KHMDS) favored the formation of the aromatic 7-azaindoles, while lithium hexamethyldisilazide (LHMDS) led to the corresponding 7-azaindolines, highlighting a subtle but powerful controlling element. rsc.org
| Precursor Type | Reaction | Controlling Factor | Observed Outcome | Reference |
|---|---|---|---|---|
| 2-Iodo-4-chloropyrrolopyridine | Suzuki-Miyaura Coupling | Relative reactivity of C-X bond (Kinetic control) | Preferential substitution at the C-2 (iodo) position over C-4 (chloro). | nih.govmdpi.com |
| 2-Fluoro-3-methylpyridine + Arylaldehyde | Domino Reaction | Base counterion (Li+ vs. K+) | LiN(SiMe3)2 yields 7-azaindolines; KN(SiMe3)2 yields 7-azaindoles. | rsc.org |
| 5-Aminopyrazole + Non-symmetrical 1,3-dicarbonyl | Condensation/Cyclization | Relative electrophilicity of carbonyl groups | High regioselectivity when electrophilicity differs significantly. | nih.gov |
Catalysis in Pyrrolo[2,3-b]pyridine Synthesis (e.g., Lewis Acid Catalysis, Palladium Catalysis)
Catalysis is indispensable in modern organic synthesis, and the construction of the pyrrolo[2,3-b]pyridine scaffold heavily relies on various catalytic systems to achieve efficiency, selectivity, and functional group tolerance.
Palladium catalysis is preeminent in this field, enabling crucial carbon-carbon and carbon-nitrogen bond formations.
Suzuki-Miyaura Cross-Coupling: This reaction is frequently used to introduce aryl or heteroaryl substituents onto the pyrrolo[2,3-b]pyridine core. The coupling of a halo-pyrrolopyridine with a boronic acid is typically catalyzed by a palladium complex. nih.govmdpi.commdpi.com Various catalyst systems, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand, are employed. nih.gov
Buchwald-Hartwig Amination: This reaction is vital for introducing amino groups, a key feature of the target compound. It involves the palladium-catalyzed coupling of an aryl halide with an amine. nih.govmdpi.com The choice of ligand (e.g., BINAP, RuPhos, XPhos) is critical for the success of the transformation. nih.govmdpi.com
Sonogashira Coupling: As mentioned earlier, this palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide is a key step in a common pathway to the pyrrolo[2,3-b]pyridine ring. nih.gov Catalysts such as PdCl₂(PPh₃)₂ are used in conjunction with a copper(I) salt. nih.gov
Heck Reaction: The intramolecular Heck reaction provides another powerful method for cyclization, where a palladium catalyst facilitates the formation of a new C-C bond to construct the pyrrole ring. nih.gov
Lewis acid catalysis also finds application in these syntheses. For example, silica-supported perchloric acid (HClO₄·SiO₂) has been used as an efficient catalyst for the one-pot condensation of 2-amino-3-hydroxypyridine (B21099) with benzoic acids to form related oxazolo[4,5-b]pyridine (B1248351) derivatives, demonstrating the utility of acid catalysis in constructing fused pyridine systems. nih.gov Cyclocondensation reactions to form the pyrrolo[2,3-b]pyridine ring can also be carried out in acetic acid with a catalytic amount of concentrated hydrochloric acid. researchgate.net
| Reaction Type | Catalyst/Ligand System | Precursors | Purpose | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | PdCl2(PPh3)2, CuI | 2-Amino-3-iodo-5-nitropyridine + Alkyne | Formation of alkyne intermediate for cyclization. | nih.gov |
| Suzuki-Miyaura Coupling | Pd2(dba)3 or Pd(PPh3)4 | 4-Chloro-2-iodo-pyrrolopyridine + Phenylboronic acid | C-C bond formation at C-2. | nih.gov |
| Buchwald-Hartwig Amination | Pd(OAc)2, BINAP | Chloropyrrolopyrimidine + Amine | C-N bond formation for amination. | mdpi.com |
| Cyclocondensation | Conc. HCl in Acetic Acid | 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + Acetylacetone | Formation of the fused pyridine ring. | researchgate.net |
| Condensation | HClO4·SiO2 | 2-Amino-3-hydroxy pyridine + Benzoic acid | Formation of fused oxazolopyridine ring. | nih.gov |
Future Directions and Emerging Research Perspectives for 4 Nitro 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Derivatives
Exploration of Novel and Sustainable Synthetic Routes
The development of novel and sustainable synthetic routes for 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives is a critical area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, and this trend is expected to heavily influence the future production of 7-azaindole (B17877) derivatives.
Future research in this area will likely focus on several key aspects:
One-Pot Syntheses: Developing one-pot or tandem reactions that allow for the construction of the functionalized 7-azaindole core in a single, streamlined process will be a priority. This approach minimizes intermediate isolation and purification steps, thereby reducing solvent consumption and waste.
Catalysis: The exploration of novel catalytic systems, including transition-metal catalysts and organocatalysts, will continue to be a major theme. acs.org These catalysts can enable more efficient and selective reactions under milder conditions. The use of recyclable catalysts is also a key aspect of sustainable synthesis.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. Their application in the synthesis of pyrrolopyridine derivatives is an area ripe for further exploration.
Benign Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids is a fundamental principle of sustainable chemistry. Research into the synthesis of 7-azaindoles in these environmentally friendly media is anticipated to grow.
C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. acs.orgnih.gov The application of C-H activation techniques to the 7-azaindole scaffold will likely lead to more efficient and atom-economical synthetic routes.
| Synthetic Strategy | Key Advantages |
| One-Pot Syntheses | Reduced reaction time, less waste, improved efficiency |
| Novel Catalysis | Milder reaction conditions, higher selectivity, potential for recyclability |
| Microwave/Ultrasound | Accelerated reaction rates, higher yields, cleaner reactions |
| Green Solvents | Reduced environmental impact, improved safety |
| C-H Functionalization | Increased atom economy, shorter synthetic routes |
Deeper Mechanistic Understanding of Biological Effects at the Molecular Level
While the 7-azaindole scaffold is known to be a versatile kinase inhibitor, a detailed molecular-level understanding of the biological effects of this compound and its specific derivatives is still an area of active investigation. Future research will need to delve deeper into the precise mechanisms of action to guide the development of more potent and selective therapeutic agents.
Key areas of focus will include:
Target Identification and Validation: While kinases are a primary target class, it is crucial to identify the specific kinases or other biological targets with which derivatives of this compound interact. High-throughput screening and proteomic approaches will be instrumental in elucidating the full target landscape.
Binding Mode Analysis: X-ray crystallography and other structural biology techniques will be essential for determining the precise binding modes of these compounds within the active sites of their biological targets. This information is invaluable for structure-based drug design and for understanding the molecular basis of their activity.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold, followed by biological evaluation, will continue to be a cornerstone of research. nih.gov These studies will help to identify the key structural features responsible for potency and selectivity. A review of SAR studies has highlighted that positions 1, 3, and 5 of the 7-azaindole ring are often critical for anticancer activity. nih.govresearchgate.net
Elucidation of Downstream Signaling Pathways: Once the direct molecular targets are identified, it will be important to understand the downstream effects of target engagement on cellular signaling pathways. This will provide a more complete picture of the compound's biological activity and its potential therapeutic and off-target effects.
Integration of Advanced Computational Modeling and Artificial Intelligence in Design
The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the design and development of new derivatives of this compound. These in silico approaches can significantly accelerate the drug discovery process by enabling the rapid screening of virtual compound libraries and the prediction of their biological activities and physicochemical properties.
Future research in this domain will likely involve:
Molecular Docking and Dynamics Simulations: These computational techniques are already being used to predict the binding poses of small molecules within the active sites of proteins and to assess the stability of these interactions over time. nih.gov Such studies can provide valuable insights for the rational design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities. These models can be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that are necessary for a molecule to bind to a specific biological target. Pharmacophore models can be used to screen virtual libraries for new compounds with the desired activity.
AI and Machine Learning: AI and machine learning algorithms are increasingly being used in drug discovery to analyze large datasets and identify complex patterns that are not readily apparent to human researchers. acs.org These approaches can be applied to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles, thus guiding the design of more effective and safer drug candidates. researchgate.net Generative models, a type of AI, can even design novel molecular structures with desired properties from scratch. researchgate.net
| Computational Approach | Application in Drug Design |
| Molecular Docking | Prediction of binding modes and affinities |
| Molecular Dynamics | Assessment of binding stability |
| QSAR Modeling | Prediction of biological activity |
| Pharmacophore Modeling | Identification of key binding features |
| AI/Machine Learning | Prediction of ADMET properties, de novo drug design |
Development of Highly Selective and Potent Inhibitors for Emerging Biological Targets
A major focus of future research will be the development of highly selective and potent inhibitors based on the this compound scaffold for a range of emerging biological targets. The versatility of the 7-azaindole core makes it an ideal starting point for targeting various diseases.
Promising areas for the development of novel inhibitors include:
Kinase Inhibitors: The 7-azaindole scaffold is a well-established "hinge-binding" motif for protein kinases, and derivatives are being explored as inhibitors for a variety of kinases implicated in cancer and other diseases. mdpi.com Emerging kinase targets for 7-azaindole-based inhibitors include Fibroblast Growth Factor Receptor 4 (FGFR4), Phosphoinositide 3-kinase (PI3K), AXL receptor tyrosine kinase, and Cyclin-Dependent Kinase 9 (CDK9). acs.orgnih.govacs.orgnih.gov The development of covalent inhibitors, which form a permanent bond with their target, is a strategy being employed to achieve high potency and selectivity. acs.org
Anti-infective Agents: There is a growing interest in exploring the potential of 7-azaindole derivatives as treatments for infectious diseases. For example, substituted 4-aminoazaindoles have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org
Neurodegenerative Diseases: The role of certain kinases and other enzymes in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's is becoming increasingly clear. The development of 7-azaindole-based inhibitors that can cross the blood-brain barrier could offer new therapeutic avenues for these conditions.
Inflammatory and Autoimmune Diseases: Kinases play a crucial role in regulating inflammatory responses, making them attractive targets for the treatment of autoimmune diseases. The development of selective kinase inhibitors based on the 7-azaindole scaffold could provide new treatment options for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The continued exploration of the this compound scaffold and its derivatives holds immense promise for the discovery of novel therapeutics. By embracing sustainable synthetic methods, deepening our understanding of their molecular mechanisms, leveraging the power of computational tools, and targeting emerging biological players, the scientific community is poised to unlock the full potential of this versatile chemical entity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine, and how can functional group compatibility be managed?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the nitro and amine groups, as demonstrated in analogous pyrazolo[4,3-b]pyridine syntheses . For regioselective nitration, employ mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures to avoid over-oxidation. Monitor reaction progress via TLC and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- 1H NMR : Analyze aromatic proton environments (δ 6.7–8.5 ppm for pyrrolopyridine rings) and amine protons (δ ~5.0 ppm, broad singlet) .
- IR : Identify N–H stretches (~3368 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretching) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 179.025 for 4-nitro derivatives) and isotopic patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of nitro and amine groups?
- Methodology : Grow single crystals via vapor diffusion using DMSO/water mixtures. Collect diffraction data (e.g., Cu-Kα radiation, 173 K) and refine structures using SHELXL . For disordered nitro groups, apply restraints to thermal parameters and validate with residual electron density maps. Compare bond lengths (e.g., C–N distances: ~1.32 Å for nitro groups) to literature values .
Q. What computational strategies predict the bioactivity of this compound in targeting kinases or receptors?
- Methodology : Perform molecular docking (AutoDock Vina) against ATP-binding pockets (e.g., PARP-1 or mGlu4) using PyMOL for visualization. Validate predictions with MD simulations (GROMACS) to assess binding stability. Correlate computed binding affinities with in vitro IC₅₀ values from kinase inhibition assays .
Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antidiabetic effects)?
- Methodology : Conduct meta-analyses of dose-response curves across studies to identify concentration-dependent trends. Test the compound in standardized assays (e.g., RIN5F cell insulin secretion for antidiabetic activity or PARP-1 inhibition for anticancer potential ). Control for variables like solvent effects (DMSO vs. saline) and cell line specificity.
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodology : Assess pH-dependent degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase). Introduce steric hindrance (e.g., methyl groups at C-4) or formulate with cyclodextrins to enhance solubility and reduce nitro group reduction . Validate stability using LC-MS to detect decomposition products (e.g., amine derivatives) .
Data Analysis and Experimental Design
Q. How can researchers validate the selectivity of this compound in multi-target screening assays?
- Methodology : Use a panel of recombinant enzymes (e.g., kinases, PARPs) and GPCRs in competitive binding assays. Employ fluorescence polarization for high-throughput screening and SPR for kinetic analysis. Cross-validate hits with CRISPR-edited cell lines to confirm on-target effects .
Q. What statistical approaches reconcile discrepancies in crystallographic and computational bond-length predictions?
- Methodology : Apply Bayesian regression to compare experimental (X-ray) and DFT-calculated bond lengths. Use R-factor analysis to quantify model fit and Monte Carlo simulations to estimate uncertainty. Prioritize DFT functionals (e.g., B3LYP/6-31G*) that minimize RMSD with crystallographic data .
Safety and Handling
Q. What precautions are necessary when handling this compound due to potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
